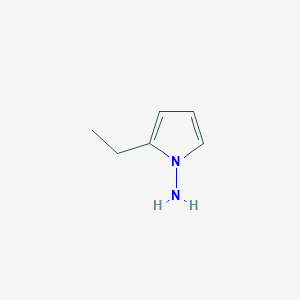

1H-Pyrrol-1-amine, 2-ethyl-

Description

BenchChem offers high-quality 1H-Pyrrol-1-amine, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrol-1-amine, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylpyrrol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-6-4-3-5-8(6)7/h3-5H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGRWWUNWSVUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the N-Aminopyrrole Scaffold

An In-depth Technical Guide to the Synthesis and Properties of 1H-Pyrrol-1-amine, 2-ethyl-

Abstract: This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of the novel heterocyclic compound, 1H-Pyrrol-1-amine, 2-ethyl-. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from analogous structures to present robust, predictive insights. We detail proposed synthetic routes, including a modified Paal-Knorr synthesis, and provide predicted physicochemical and spectroscopic data to guide experimental work. Furthermore, we explore the potential reactivity of this scaffold and its prospective role as a building block in drug discovery and development, particularly given the broad therapeutic significance of the pyrrole moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space and develop novel N-aminopyrrole derivatives.

Heterocyclic compounds are foundational to medicinal chemistry, with a significant percentage of commercial drugs incorporating these structures to achieve desired therapeutic effects.[1] Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[2][3] Pyrrole derivatives exhibit a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][4]

The introduction of an amino group directly onto the pyrrole nitrogen (the N-aminopyrrole moiety) creates a unique chemical entity with distinct electronic and steric properties. This modification can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall pharmacological profile. 1H-Pyrrol-1-amine, 2-ethyl- (Figure 1) is a currently underexplored derivative that combines the N-amino functionality with an ethyl substitution at the C2 position, offering a novel scaffold for synthetic diversification and screening in drug discovery programs.

Proposed Strategies for Synthesis

The synthesis of N-substituted pyrroles is well-documented, with the Paal-Knorr reaction being one of the most classic and efficient methods.[6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring via dehydrative cyclization.[7][8] Based on this and other established methodologies, we propose two primary synthetic pathways to access 1H-Pyrrol-1-amine, 2-ethyl-.

Primary Strategy: Paal-Knorr Synthesis

The most direct and theoretically robust approach to synthesizing the target compound is the Paal-Knorr condensation of 3,6-octanedione with hydrazine (H₂N-NH₂). Hydrazine serves as the N-amino source, directly incorporating the required functionality onto the pyrrole nitrogen during ring formation.

The mechanism proceeds via the nucleophilic attack of the hydrazine amine on the two carbonyl groups of the diketone, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8] The use of a Brønsted or Lewis acid catalyst is crucial to protonate the carbonyl oxygen, enhancing its electrophilicity and facilitating the condensation and subsequent dehydration steps.[7][9]

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-octanedione (1.0 eq), ethanol (or a suitable solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The slight excess of hydrazine helps to drive the reaction to completion.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure 1H-Pyrrol-1-amine, 2-ethyl-.

Alternative Strategy: N-Amination of 2-Ethyl-1H-pyrrole

An alternative two-step approach involves first synthesizing 2-ethyl-1H-pyrrole, a known compound, and subsequently introducing the amino group onto the nitrogen.

-

Step 1: Synthesis of 2-Ethyl-1H-pyrrole. This can be achieved via a standard Paal-Knorr reaction between 3,6-octanedione and ammonia or an ammonia source like ammonium acetate.

-

Step 2: N-Amination. The resulting 2-ethyl-1H-pyrrole can then be N-aminated. Common reagents for this transformation include chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid. This step may present challenges, including moderate yields and potential side reactions, making the direct Paal-Knorr approach with hydrazine the preferred method.

Physicochemical and Spectroscopic Characterization (Predicted)

As this compound is not well-characterized in the literature, the following properties are predicted based on its structure and data from analogous compounds. These values serve as a benchmark for experimental characterization.

Table 1: Predicted Physicochemical Properties

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂ | PubChem[5] |

| Molecular Weight | 110.16 g/mol | PubChem[5] |

| XLogP3 | 1.2 | PubChem[5] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[5] |

| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) | PubChem[5] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Analogy to N-aminopyrrole[10] |

| Boiling Point | Estimated range: 170-190 °C (at atmospheric pressure). | Extrapolation from similar structures |

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR | δ ~ 6.5-6.7 ppm (t, 1H, H4), δ ~ 6.0-6.2 ppm (m, 2H, H3 & H5), δ ~ 4.5-5.5 ppm (s, 2H, N-NH₂ ), δ ~ 2.5 ppm (q, 2H, -CH₂ CH₃), δ ~ 1.2 ppm (t, 3H, -CH₂CH₃ ) | Chemical shifts are estimated based on known spectra of 2-ethylpyrrole and N-aminopyrroles. The NH₂ signal may be broad.[11][12] |

| ¹³C NMR | δ ~ 130 ppm (C2), δ ~ 115-120 ppm (C5), δ ~ 105-110 ppm (C3, C4), δ ~ 20-25 ppm (-CH₂ CH₃), δ ~ 13-16 ppm (-CH₂CH₃ ) | Based on substituent effects on the pyrrole ring. |

| IR (Infrared) | ~3300-3400 cm⁻¹ (N-H stretch, two bands for amine), ~3100 cm⁻¹ (Aromatic C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1500-1600 cm⁻¹ (C=C stretch, aromatic ring) | Characteristic vibrational frequencies for the functional groups present.[11] |

| MS (Mass Spec) | [M]⁺ = 110.0844 | Calculated exact mass for C₆H₁₀N₂.[5] |

Predicted Reactivity and Potential for Derivatization

The chemical reactivity of 1H-Pyrrol-1-amine, 2-ethyl- is dictated by the interplay between the electron-rich pyrrole ring and the nucleophilic N-amino group. This dual functionality makes it a versatile intermediate for further chemical modification.

-

Reactions at the N-Amino Group: The primary amine is a strong nucleophile and can readily react with electrophiles. This allows for the synthesis of a wide array of derivatives, such as amides, sulfonamides, and imines, enabling fine-tuning of the molecule's properties for drug development.

-

Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at the C5 and C3 positions. The directing effects of the N-amino and C2-ethyl groups will influence the regioselectivity of these reactions.[13][14]

Potential Applications in Drug Discovery

While no biological activity has been reported for this specific molecule, the pyrrole scaffold is a cornerstone of many therapeutic agents.[1] The unique structure of 1H-Pyrrol-1-amine, 2-ethyl- makes it a compelling candidate for inclusion in screening libraries for various disease targets.

-

Antimicrobial Agents: Pyrrole derivatives have shown significant potential as antibacterial and antifungal compounds.[2][15] This scaffold could serve as a starting point for developing new agents to combat drug-resistant pathogens.

-

Anticancer Therapeutics: Many pyrrole-containing molecules function as kinase inhibitors or other antitumor agents.[16] The N-amino group provides a vector for modification to optimize binding to target proteins implicated in cancer progression.

-

CNS-Active Agents: The pyrrole core is present in drugs targeting the central nervous system. Further derivatization of this novel scaffold could lead to compounds with activity against neurodegenerative diseases or psychiatric disorders.

Conclusion

1H-Pyrrol-1-amine, 2-ethyl- represents a novel and unexplored chemical entity with significant potential as a building block for medicinal chemistry and materials science. This guide provides a robust, scientifically-grounded framework for its synthesis via a proposed Paal-Knorr reaction, outlines key parameters for its characterization, and discusses its potential reactivity. By leveraging well-established chemical principles, researchers can confidently approach the synthesis and exploration of this promising scaffold. The development of a scalable synthetic route will open the door for its inclusion in high-throughput screening campaigns, potentially unlocking new therapeutic avenues across a range of diseases.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 14, 2026, from [Link]

-

Guzmán-Martínez, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved January 14, 2026, from [Link]

-

Cheng, S., et al. (2023). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Paal-Knorr synthesis of N-substituted pyrroles 3a–k. Retrieved January 14, 2026, from [Link]

-

Guchhait, S. K., et al. (2021). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Chiba, S., et al. (2005). Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. Organic Letters - ACS Publications. Retrieved January 14, 2026, from [Link]

-

Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. J. Org. Chem. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl-. NIST WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)ethan-1-amine. Retrieved January 14, 2026, from [Link]

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Phenyl-1H-pyrrol-1-amine. Retrieved January 14, 2026, from [Link]

-

Cilibrizzi, A., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC - NIH. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl-. NIST WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1H-Pyrrol-1-amine, 2-ethyl-. Retrieved January 14, 2026, from [Link]

-

Åkesson, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Elguero, J., et al. (1999). 2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl- (Gas Chromatography). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

-

Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved January 14, 2026, from [Link]

-

Bansal, R. K. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Retrieved January 14, 2026, from [Link]

-

Scrivanti, C., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. NIH. Retrieved January 14, 2026, from [Link]

-

MDPI. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved January 14, 2026, from [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved January 14, 2026, from [Link]

-

NIH. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Retrieved January 14, 2026, from [Link]

-

Frontiers. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Retrieved January 14, 2026, from [Link]

-

NIH. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Retrieved January 14, 2026, from [Link]

-

PubMed. (1986). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Retrieved January 14, 2026, from [Link]

-

RSC Publishing. (2014). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Retrieved January 14, 2026, from [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cibtech.org [cibtech.org]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 765-39-9: 1H-Pyrrol-1-amine | CymitQuimica [cymitquimica.com]

- 11. acgpubs.org [acgpubs.org]

- 12. 2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study [frontiersin.org]

- 14. Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of 1H-Pyrrol-1-amine, 2-ethyl-

Introduction

This guide provides a comprehensive framework for the definitive characterization of 1H-Pyrrol-1-amine, 2-ethyl-, intended for researchers, chemists, and quality control professionals. The methodologies detailed herein are designed to build a self-validating dossier of evidence, ensuring the highest degree of scientific integrity. We will move beyond simple data reporting to explain the rationale behind each analytical choice, empowering the scientist to not only generate data but to interpret it with authority.

Physicochemical & Structural Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These data points are critical for selecting appropriate analytical conditions (e.g., solvents, chromatographic methods) and for safe handling. The properties for 1H-Pyrrol-1-amine, 2-ethyl- are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| IUPAC Name | 2-ethylpyrrol-1-amine | [1] |

| CAS Number | 126356-14-7 | [1] |

| Monoisotopic Mass | 110.0844 Da | [1] |

| Calculated LogP | 1.2 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | [2] |

Data sourced from PubChem CID 14381082 and other chemical suppliers where noted.

Spectroscopic Characterization: The Structural Blueprint

Spectroscopic methods provide the most definitive, non-destructive insights into the molecular architecture of a compound. For 1H-Pyrrol-1-amine, 2-ethyl-, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural characterization, offering detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for a complete assignment.

Causality Behind the Protocol: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing power and the single, easily identifiable solvent peak. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm, ensuring data comparability across different instruments.

Step-by-Step Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 1H-Pyrrol-1-amine, 2-ethyl- into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR (COSY, HSQC) spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

Predicted ¹H NMR Data Interpretation (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH₂ CH₃ | ~1.2 | Triplet (t) | 3H | Alkyl protons coupled to the adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

| -CH₂ CH₃ | ~2.6 | Quartet (q) | 2H | Methylene protons coupled to the adjacent methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |

| H-3 (Pyrrole) | ~6.0 | Triplet (t) | 1H | Pyrrole ring proton adjacent to two other ring protons. |

| H-4 (Pyrrole) | ~6.1 | Triplet (t) | 1H | Pyrrole ring proton adjacent to two other ring protons. |

| H-5 (Pyrrole) | ~6.6 | Triplet (t) | 1H | Pyrrole ring proton adjacent to the C2-ethyl group and H-4. |

| N-NH₂ | ~3.5-5.0 | Broad Singlet (br s) | 2H | Amine protons; often broad due to quadrupole effects and chemical exchange. Will exchange with D₂O. |

Predicted ¹³C NMR Data Interpretation (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂CH₃ | ~13 | Standard alkyl methyl carbon chemical shift. |

| -CH₂ CH₃ | ~21 | Standard alkyl methylene carbon chemical shift. |

| C-3 (Pyrrole) | ~107 | Electron-rich aromatic carbon. |

| C-4 (Pyrrole) | ~108 | Electron-rich aromatic carbon, similar environment to C-3. |

| C-5 (Pyrrole) | ~119 | Aromatic carbon adjacent to the substituted C-2. |

| C-2 (Pyrrole) | ~135 | Substituted aromatic carbon, deshielded by the ethyl group. |

Note: NMR predictions are based on established chemical shift principles for substituted pyrroles.[3][4] Actual experimental values may vary slightly.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Causality Behind the Protocol: ESI is chosen for its ability to ionize molecules directly from solution with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound.[5] High-resolution mass spectrometry (HRMS), often performed with a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for determining the elemental composition, providing an additional layer of confirmation.

Step-by-Step Protocol: ESI-MS Sample Preparation

-

Stock Solution: Prepare a dilute stock solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation:

-

Primary Ion: Expect a prominent peak at m/z 111.0917, corresponding to the protonated molecule [C₆H₁₀N₂ + H]⁺. The measured mass should be within 5 ppm of this theoretical value in HRMS.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Tandem MS (MS/MS) experiments would be required for detailed fragmentation studies. The fragmentation of 2-substituted pyrrole derivatives is heavily influenced by the side-chain, with typical losses including alkyl groups.[5][6][7]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Causality Behind the Protocol: Attenuated Total Reflectance (ATR) is a modern, convenient IR sampling technique that requires minimal sample preparation. A small drop of the liquid sample is placed directly on the ATR crystal.

Step-by-Step Protocol: ATR-FTIR Analysis

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place one drop of the neat liquid sample onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic (Pyrrole Ring) |

| 2960-2850 | C-H Stretch | Aliphatic (Ethyl Group) |

| ~1500-1400 | C=C Stretch | Aromatic (Pyrrole Ring) |

| ~1200 | C-N Stretch | Aromatic Amine |

Note: The N-H stretching region for the primary amine on the pyrrole nitrogen is a key diagnostic feature.[8][9]

Chromatographic Purity Assessment

Spectroscopic data confirms structure, but chromatography is required to assess purity. Gas Chromatography (GC) is well-suited for relatively volatile and thermally stable compounds like alkylated pyrroles.[10][11]

Causality Behind the Protocol: GC with a Flame Ionization Detector (GC-FID) is a robust and widely available technique for quantifying the purity of organic compounds. A non-polar column (like a DB-5 or equivalent) is a good starting point for separating compounds based on boiling point. The temperature gradient program ensures that both the target analyte and any potential impurities (less or more volatile) are eluted and resolved effectively.

Step-by-Step Protocol: GC-FID Purity Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC System:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.

-

Injector: Split/splitless, 250 °C.

-

Detector (FID): 280 °C.

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at 15 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injection & Analysis: Inject 1 µL of the sample solution. Integrate the resulting peaks to determine the area percent purity.

Data Interpretation: A high-purity sample (>98%) will exhibit a single major peak in the chromatogram. Any other peaks should be considered impurities and reported as a percentage of the total area.

Integrated Characterization Workflow

The power of this multi-technique approach lies in its integration. Each analysis provides a piece of the puzzle, and together they form a single, coherent, and validated structural assignment and purity profile.

Caption: Integrated workflow for the complete characterization of the target compound.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[12][15] Keep in a cool, dark place away from heat, sparks, and open flames.[14][15]

-

Toxicity: Pyrrole itself is toxic if swallowed and can cause serious eye damage.[13] Similar hazards should be assumed for its derivatives until proven otherwise.

Conclusion

The definitive characterization of 1H-Pyrrol-1-amine, 2-ethyl- is not achieved by a single technique but by the logical synthesis of data from orthogonal analytical methods. The combination of NMR for structural connectivity, high-resolution mass spectrometry for elemental composition, IR spectroscopy for functional group identification, and chromatography for purity assessment provides an unassailable body of evidence. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, underpinning the integrity of any research or development program that utilizes this compound.

References

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

-

Behavior of Some Pyrrole Derivatives in Gas Chromatography. Oxford Academic. [Link]

-

The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science. [Link]

-

The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Sci-Hub. [Link]

-

1H-Pyrrol-1-amine, 2-ethyl-. PubChem, National Center for Biotechnology Information. [Link]

-

NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix after deposition. ResearchGate. [Link]

-

Determination of pyrrolnitrin and derivatives by gas-liquid chromatography. PubMed. [Link]

-

Pyrrole Material Safety Data Sheet. Cole-Parmer. [Link]

-

Computational Prediction of 1 H and 13 C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation. PubMed. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. [Link]

-

ATR-FTIR spectra of pure pyrrole before polymerization. ResearchGate. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 765-39-9: 1H-Pyrrol-1-amine | CymitQuimica [cymitquimica.com]

- 3. Computational Prediction of 1 H and 13 C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1H-Pyrrol-1-amine, 2-ethyl-: Synthesis, Reactivity, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrol-1-amine, 2-ethyl-, a substituted N-aminopyrrole, represents a unique heterocyclic scaffold with significant potential in organic synthesis and medicinal chemistry. The presence of an exocyclic amino group directly attached to the pyrrole nitrogen, combined with an ethyl substituent at the 2-position, imparts a distinct electronic and steric profile. This guide provides a comprehensive analysis of the synthesis, predicted reactivity, and potential applications of this molecule, drawing upon established principles of pyrrole chemistry and data from analogous systems. While direct experimental data for this specific compound is limited, this document serves as a robust theoretical framework to guide future research and development.

Molecular Structure and Properties

1H-Pyrrol-1-amine, 2-ethyl- is a heterocyclic compound with the following key features:

-

Molecular Formula: C₆H₁₀N₂[1]

-

Molecular Weight: 110.16 g/mol [1]

-

IUPAC Name: 2-ethylpyrrol-1-amine[1]

-

CAS Number: 126356-14-7[1]

The structure consists of a five-membered aromatic pyrrole ring, an ethyl group at the C2 position, and an amino group attached to the ring nitrogen.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | PubChem[1] |

| Molecular Weight | 110.16 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of 1H-Pyrrol-1-amine, 2-ethyl-

Part 1: Synthesis of 2-Ethyl-1H-pyrrole

The initial step involves the synthesis of the 2-ethylpyrrole core. Several methods can be employed, with the Paal-Knorr pyrrole synthesis being a robust and versatile option.[2]

Protocol: Paal-Knorr Synthesis of 2-Ethyl-1H-pyrrole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-hexanedione (1 equivalent) with a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Amine Source: To the stirred solution, add a source of ammonia, such as ammonium acetate or a solution of ammonia in ethanol (excess).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by distillation or column chromatography on silica gel to yield 2-ethyl-1H-pyrrole.

Part 2: N-Amination of 2-Ethyl-1H-pyrrole

The second step involves the introduction of the amino group onto the pyrrole nitrogen. This can be achieved through electrophilic amination.

Protocol: N-Amination using Hydroxylamine-O-sulfonic Acid

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethyl-1H-pyrrole (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium hydride (KH) (1.1 equivalents), portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Aminating Agent: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.2 equivalents) in a suitable solvent like dimethylformamide (DMF).

-

Reaction: Slowly add the HOSA solution to the deprotonated pyrrole solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 1H-Pyrrol-1-amine, 2-ethyl-.

Reactivity of 1H-Pyrrol-1-amine, 2-ethyl-

The reactivity of 1H-Pyrrol-1-amine, 2-ethyl- is governed by the interplay of the electron-rich pyrrole ring, the activating N-amino group, and the directing effect of the C2-ethyl group.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution. The N-amino group, being an electron-donating group, further enhances the electron density of the ring, making it more nucleophilic.[3]

-

Regioselectivity: Electrophilic attack on N-substituted pyrroles is influenced by both electronic and steric factors.[3] For N-alkylpyrroles, substitution generally occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate.[3] However, in 1H-Pyrrol-1-amine, 2-ethyl-, the C2 position is already substituted. The C5 position is electronically favored for electrophilic attack due to resonance stabilization involving the ring nitrogen. The C3 and C4 positions are less favored. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position .

Predicted Order of Reactivity for Electrophilic Substitution: C5 > C3 > C4

Figure 1: Predicted reactivity pathways of 1H-Pyrrol-1-amine, 2-ethyl-.

Reactions at the Exocyclic N-amino Group

The lone pair of electrons on the exocyclic nitrogen atom makes it nucleophilic and susceptible to reactions with various electrophiles.[4]

-

Acylation: The N-amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding N-acylamino derivatives. This reaction can also serve as a method to protect the amino group.

-

Alkylation: Alkylation of the N-amino group with alkyl halides can occur, although over-alkylation to form quaternary ammonium salts is a possibility.[4]

-

Schiff Base Formation: Condensation with aldehydes and ketones will lead to the formation of the corresponding hydrazones (Schiff bases).

Cycloaddition Reactions

The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than simple dienes. The presence of the electron-donating N-amino group can influence its reactivity in these transformations.

-

Diels-Alder Reactions: While pyrroles are generally poor dienes in Diels-Alder reactions, the activation by the N-amino group might facilitate reactions with highly reactive dienophiles. It is also possible for aminopyrroles to act as dienophiles in inverse-electron demand Diels-Alder reactions.[5][6]

-

1,3-Dipolar Cycloadditions: N-aminopyrroles can potentially act as 1,3-dipoles after appropriate activation, or react with 1,3-dipoles. This area of reactivity for N-aminopyrroles is less explored but holds potential for the synthesis of novel fused heterocyclic systems.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1H-Pyrrol-1-amine, 2-ethyl- are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ethyl-CH₃ | 1.1 - 1.3 | triplet | J ≈ 7.5 |

| Ethyl-CH₂ | 2.4 - 2.6 | quartet | J ≈ 7.5 |

| N-NH₂ | 3.5 - 4.5 | broad singlet | - |

| Pyrrole H3 | 5.9 - 6.1 | triplet | J ≈ 3.0 |

| Pyrrole H4 | 6.1 - 6.3 | triplet | J ≈ 3.0 |

| Pyrrole H5 | 6.6 - 6.8 | triplet | J ≈ 3.0 |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| Ethyl-CH₃ | 13 - 16 |

| Ethyl-CH₂ | 20 - 25 |

| Pyrrole C3 | 105 - 110 |

| Pyrrole C4 | 108 - 112 |

| Pyrrole C5 | 118 - 122 |

| Pyrrole C2 | 130 - 135 |

Mass Spectrometry

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 110. Common fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺) and potentially cleavage of the N-N bond. The mass spectrum of the isomeric 2-ethyl-1H-pyrrole shows a prominent molecular ion peak.[7]

Applications in Drug Development

The pyrrole nucleus is a common motif in many biologically active compounds and approved drugs.[8] The introduction of an N-amino group and a C2-ethyl substituent in 1H-Pyrrol-1-amine, 2-ethyl- offers several avenues for its application in drug discovery and development.

-

Scaffold for Library Synthesis: The versatile reactivity of the pyrrole ring and the exocyclic amino group makes this molecule an attractive starting material for the synthesis of diverse compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The N-aminopyrrole core can be explored as a bioisostere for other aromatic or heteroaromatic systems in known pharmacophores.

-

Analogs of Bioactive Molecules: 2-Aminopyrroles are present in various bioactive compounds, including inhibitors of protein kinases and metallo-β-lactamases.[9] By analogy, 1H-Pyrrol-1-amine, 2-ethyl- could serve as a precursor for novel therapeutic agents.

Conclusion

1H-Pyrrol-1-amine, 2-ethyl- is a promising yet underexplored heterocyclic compound. Based on the established principles of pyrrole chemistry, this guide provides a detailed theoretical framework for its synthesis, reactivity, and potential applications. The predicted reactivity, particularly the regioselectivity of electrophilic substitution and the nucleophilicity of the exocyclic amino group, offers a roadmap for its utilization in the synthesis of more complex molecules. Further experimental validation of the proposed synthetic routes and reactivity patterns is warranted and will undoubtedly open new avenues in heterocyclic chemistry and drug discovery.

References

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. Org. Lett.2015 , 17 (15), 3798–3801. [Link]

-

[2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. J. Org. Chem.2023 , 88 (14), 9872–9883. [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega2022 , 7 (38), 34261–34271. [Link]

-

Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways. J. Org. Chem.2013 , 78 (17), 8614–8623. [Link]

-

Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates. J. Am. Chem. Soc.2021 , 143 (31), 12041–12047. [Link]

-

2-Ethyl-1-pyrroline. SpectraBase. [Link]

-

1H-Pyrrole, 2-ethyl-. NIST WebBook. [Link]

-

Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Helv. Chim. Acta2008 , 91 (8), 1457-1477. [Link]

-

N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. [Link]

-

N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Nat. Commun.2022 , 13, 3350. [Link]

-

Four Mechanisms in the Reactions of 3-Aminopyrrole with 1,3,5-Triazines: Inverse Electron Demand Diels–Alder Cycloadditions vs SNAr Reactions via Uncatalyzed and Acid-Catalyzed Pathways. J. Org. Chem.2013 , 78 (17), 8614–8623. [Link]

-

1H-Pyrrol-1-amine, 2-ethyl-. PubChem. [Link]

-

Electrophilic Substitution at Nitrogen. Michigan State University. [Link]

-

A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. J. Org. Chem.2001 , 66 (13), 4427–4429. [Link]

-

N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Nat Commun13 , 3350 (2022). [Link]

-

(PDF) N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. ResearchGate. [Link]

-

Synthesis of 2-Phenyl-1H-pyrrol-1-amine. PrepChem. [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S. [Link]

-

Nucleophilic substitution. Wikipedia. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

-

Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. ResearchGate. [Link]

-

Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules2023 , 28 (21), 7247. [Link]

-

4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. idc-online.com [idc-online.com]

- 5. Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H-Pyrrole, 2-ethyl- [webbook.nist.gov]

- 8. cibtech.org [cibtech.org]

- 9. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Utility of the 2-Ethyl-1H-pyrrol-1-amine Scaffold: A Guide for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and clinically significant pharmaceuticals.[1][2] This guide focuses on a specific, high-potential derivative: 1H-Pyrrol-1-amine, 2-ethyl- . We delve into the strategic synthesis of this core scaffold, elucidating the chemical logic behind established methodologies. The introduction of an N-amino group offers a versatile handle for further derivatization, while the C2-ethyl substituent provides a lipophilic anchor that can be crucial for modulating target engagement and pharmacokinetic properties. This document provides researchers and drug development professionals with a comprehensive technical overview, from fundamental synthetic protocols to the rationale for its application in creating novel therapeutic agents.

Introduction: The Strategic Value of the Substituted N-Amino Pyrrole Core

The pyrrole ring is an electron-rich aromatic heterocycle integral to a vast array of bioactive molecules.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the pyrrole core is a key tactic in medicinal chemistry to fine-tune biological activity.

The scaffold of interest, 2-Ethyl-1H-pyrrol-1-amine , incorporates two key structural modifications:

-

The N-Amino Group (N-NH₂): Unlike a simple N-alkyl or N-aryl substituent, the N-amino group acts as a reactive and versatile synthetic handle. It can be readily acylated, alkylated, or transformed into various other functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The C2-Ethyl Group (-CH₂CH₃): Substitution at the C2 position directly influences the steric and electronic profile of the pyrrole ring. An ethyl group enhances lipophilicity, which can improve membrane permeability and van der Waals interactions within a target protein's binding pocket.

This guide will provide a detailed exploration of the most robust and logical pathways to synthesize this valuable scaffold.

Part I: Core Synthetic Strategies

The construction of the 2-ethyl-1H-pyrrol-1-amine core is most efficiently achieved through convergent strategies that form the heterocyclic ring with the desired substituents already in place. The Paal-Knorr synthesis stands out as the most direct and widely adopted method for this purpose.[4][5]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points directly to the key starting materials required for a Paal-Knorr cyclocondensation.

Caption: Retrosynthetic approach for 2-Ethyl-1H-pyrrol-1-amine.

Primary Methodology: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is the cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this case, hydrazine.[5] The choice of a symmetrically substituted diketone, 3,6-octanedione, ensures the regioselective formation of a single 2,5-disubstituted pyrrole product. Using hydrazine hydrate as the nitrogen source directly installs the required N-amino functionality.

Causality and Rationale: This method is favored for its operational simplicity and high atom economy. The reaction is typically acid-catalyzed, where protonation of a carbonyl oxygen activates it for nucleophilic attack by the hydrazine.[5] A sequence of intramolecular cyclization and dehydration steps then drives the formation of the stable aromatic pyrrole ring. The use of an acid catalyst like p-toluenesulfonic acid (p-TSA) or even mild Brønsted acids under solvent-free conditions can effectively promote the necessary dehydrative cyclization.[5]

Objective: To synthesize 2,5-diethyl-1H-pyrrol-1-amine. Note: The reaction with 3,6-octanedione yields the 2,5-diethyl derivative. A synthesis for a mono-2-ethyl derivative would require a more complex, unsymmetrical dicarbonyl, but the principles remain identical.

Materials:

-

3,6-Octanedione (1.0 equiv)

-

Hydrazine hydrate (1.1 equiv)

-

Ethanol (as solvent)

-

p-Toluenesulfonic acid (p-TSA) monohydrate (0.1 equiv, catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous, for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-octanedione (1.0 equiv) and ethanol.

-

Add hydrazine hydrate (1.1 equiv) to the solution at room temperature.

-

Add the catalytic amount of p-TSA (0.1 equiv).

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 2,5-diethyl-1H-pyrrol-1-amine.

Workflow Diagram: Paal-Knorr Synthesis

Caption: Step-by-step workflow for the Paal-Knorr synthesis.

Part II: Spectroscopic Characterization Profile

Authenticating the structure of the synthesized 2-ethyl-1H-pyrrol-1-amine core is critical. The following table summarizes the expected spectroscopic data based on the characteristic chemical environments within the molecule.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Pyrrole Protons (β-H): Singlet or narrow multiplet ~5.8-6.0 ppm.NH₂ Protons: Broad singlet (exchangeable with D₂O) ~3.5-4.5 ppm.Ethyl CH₂: Quartet ~2.4-2.6 ppm.Ethyl CH₃: Triplet ~1.1-1.3 ppm. | The chemical shifts are characteristic for a 2,5-disubstituted N-amino pyrrole. The β-protons are in the aromatic region but shielded. The NH₂ signal is broad due to quadrupole broadening and exchange. The ethyl group shows a classic quartet-triplet splitting pattern.[6] |

| ¹³C NMR | Pyrrole α-C: ~128-130 ppm.Pyrrole β-C: ~105-107 ppm.Ethyl CH₂: ~18-20 ppm.Ethyl CH₃: ~12-14 ppm. | The α-carbons attached to the ethyl groups are downfield compared to the more shielded β-carbons. The aliphatic signals of the ethyl group appear in the upfield region of the spectrum.[6] |

| IR Spectroscopy | N-H Stretch: Two sharp peaks ~3300-3400 cm⁻¹ (primary amine).C-H Stretch (Aromatic): ~3100 cm⁻¹.C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹.C=C Stretch (Pyrrole Ring): ~1500-1600 cm⁻¹. | The presence of two distinct N-H stretching bands is a definitive indicator of the primary -NH₂ group. The other bands confirm the presence of the aromatic ring and aliphatic side chains.[6][7] |

| Mass Spec (HRMS) | [M+H]⁺: Calculated m/z for C₈H₁₅N₂ (139.1235). | High-resolution mass spectrometry provides an exact mass, which can be used to confirm the elemental composition of the synthesized molecule with high confidence.[6] |

Part III: Applications in Drug Development

The 2-ethyl-1H-pyrrol-1-amine scaffold is not merely a synthetic curiosity; it is a platform for developing targeted therapeutics. The pyrrole core is a privileged structure, meaning it is repeatedly found in compounds with high biological activity.

Rationale for Use in Drug Discovery

-

Kinase Inhibition: Many successful kinase inhibitors, such as Sunitinib, feature a pyrrole-related core (indolin-2-one).[8] The pyrrole scaffold can act as a bioisostere for other aromatic systems, forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The 2-ethyl group can probe hydrophobic pockets, while the N-amino group can be derivatized to extend into solvent-exposed regions or form additional interactions.

-

Antimicrobial Agents: Pyrrole derivatives have demonstrated significant antifungal and antibacterial properties.[1][9] The N-amino pyrrole core can be elaborated with pharmacophores known to disrupt microbial cell walls, inhibit essential enzymes, or interfere with DNA replication.

-

Anti-inflammatory and Anticancer Properties: The pyrrole motif is present in a wide range of compounds with cytostatic and anti-inflammatory effects.[2][3] By using the 2-ethyl-1H-pyrrol-1-amine scaffold as a starting point, medicinal chemists can design molecules that target specific enzymes or receptors involved in proliferative or inflammatory pathways.

Drug Discovery Workflow

The synthesized core serves as the entry point into a comprehensive drug discovery cascade.

Caption: A typical drug discovery workflow utilizing the core scaffold.

Conclusion

The 2-ethyl-1H-pyrrol-1-amine framework represents a highly valuable and strategically designed scaffold for modern medicinal chemistry. Its synthesis is readily achievable through robust and well-understood methodologies like the Paal-Knorr reaction. The combination of a lipophilic C2-substituent and a versatile N-amino handle provides an ideal starting point for the development of compound libraries aimed at a multitude of biological targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising chemical entity in the pursuit of novel therapeutics.

References

-

Jiang, H., & Wu, L. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central. Available at: [Link]

-

Martinez, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

-

Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central. Available at: [Link]

-

Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2017). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Available at: [Link]

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. Available at: [Link]

-

Sheremetev, A. B., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)ethan-1-amine. PubChem. Available at: [Link]

- Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. Google Patents.

- Google Patents. (n.d.). EP0176387A1 - Pyrrole derivatives, process for their preparation and their application as pesticides. Google Patents.

-

Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

Regulations.gov. (2021). US Patent No. 8829195. Regulations.gov. Available at: [Link]

- Google Patents. (n.d.). EP0714895A1 - Pyrrole derivatives. Google Patents.

- Google Patents. (n.d.). WO2023194895A1 - Pyrrol derivatives as inhibitors of apolipoprotein l-1. Google Patents.

-

PrepChem.com. (n.d.). Synthesis of 2-Phenyl-1H-pyrrol-1-amine. PrepChem.com. Available at: [Link]

-

Potikha, L. M., et al. (2009). SYNTHESIS OF 2,4-DIPHENYL-1H-PYRROL-1-AMINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Ferreira, P. M. T., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PubMed Central. Available at: [Link]

-

American Chemical Society. (2023). An Alkaloid Biosynthetic Gene Bundle in Animals. ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Available at: [Link]

-

MDPI. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]

-

Iannitelli, A., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

-

American Chemical Society. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0714895A1 - Pyrrole derivatives - Google Patents [patents.google.com]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. acgpubs.org [acgpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 2-ethyl-1H-pyrrol-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including natural products and pharmaceuticals. The introduction of an N-amino group to the pyrrole ring, creating an N-aminopyrrole, can significantly alter the electronic properties and biological activity of the parent heterocycle. The further addition of an ethyl group at the 2-position introduces a lipophilic aliphatic moiety, potentially influencing its interaction with biological targets.

A plausible synthetic route to 2-ethyl-1H-pyrrol-1-amine could involve the N-amination of 2-ethyl-1H-pyrrole using an electrophilic aminating agent such as monochloramine (NH₂Cl), a method that has been successfully applied to other pyrrole and indole heterocycles[1]. Understanding the spectroscopic signature of the final product is crucial for its unambiguous identification and characterization.

Below is the chemical structure of 2-ethyl-1H-pyrrol-1-amine, with atoms numbered for the purpose of spectroscopic assignment.

Molecular Structure of 2-ethyl-1H-pyrrol-1-amine

Caption: Numbered structure of 2-ethyl-1H-pyrrol-1-amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For 2-ethyl-1H-pyrrol-1-amine, the predicted spectrum is based on the known shifts of 2-ethyl-1H-pyrrole, with adjustments for the electronic effects of the N-amino group. The N-NH₂ group is expected to be electron-donating, which would slightly increase the electron density in the pyrrole ring, leading to a modest upfield shift of the ring protons compared to unsubstituted pyrrole.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-ethyl-1H-pyrrol-1-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| H3 | ~6.0 - 6.2 | Triplet (t) | 1H | Located at the β-position of the pyrrole ring, coupled to H4. Expected to be slightly upfield from the H3 proton in 2-ethyl-1H-pyrrole due to the electron-donating NH₂ group. |

| H4 | ~6.5 - 6.7 | Triplet (t) | 1H | Also at a β-position, coupled to H3 and H5. Its chemical shift will be influenced by both the ethyl and amino groups. |

| H5 | ~6.7 - 6.9 | Triplet (t) | 1H | At the α-position adjacent to the unsubstituted nitrogen, coupled to H4. This proton is typically the most downfield of the pyrrole ring protons. |

| -CH₂- (ethyl) | ~2.5 - 2.7 | Quartet (q) | 2H | The methylene protons of the ethyl group are deshielded by the adjacent aromatic pyrrole ring. They will be split into a quartet by the neighboring methyl protons. |

| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

| -NH₂ (amine) | ~3.5 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with D₂O, causing the signal to disappear[2]. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are based on the known spectrum of pyrrole and its derivatives, considering the substituent effects of the ethyl and N-amino groups.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range of approximately 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~135 - 140 | The carbon bearing the ethyl group. Its chemical shift is significantly influenced by the substituent. |

| C3 | ~105 - 110 | A β-carbon of the pyrrole ring. Generally appears upfield in pyrrole systems. |

| C4 | ~108 - 113 | The other β-carbon, with a chemical shift similar to C3 but potentially influenced differently by the C2-ethyl group. |

| C5 | ~118 - 123 | The α-carbon adjacent to the N-amino group. Expected to be downfield compared to the β-carbons. |

| -CH₂- (ethyl) | ~20 - 25 | The methylene carbon of the ethyl group, in the typical aliphatic range. |

| -CH₃ (ethyl) | ~13 - 16 | The terminal methyl carbon of the ethyl group, appearing at a characteristic upfield chemical shift. |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two KBr or NaCl plates.

-

Solid: If solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in an IR cell.

-

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Medium | A pair of bands characteristic of a primary amine (-NH₂)[2][3]. This is a key diagnostic feature. |

| 3100-3000 | C-H Aromatic Stretch | Medium-Weak | Stretching vibrations of the C-H bonds on the pyrrole ring. |

| 2960-2850 | C-H Aliphatic Stretch | Medium-Strong | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |

| 1650-1580 | N-H Bend | Medium | The scissoring vibration of the primary amine group[3]. |

| ~1500 & ~1400 | C=C Ring Stretch | Medium | Characteristic stretching vibrations of the pyrrole ring. |

| 1335-1250 | C-N Stretch (Aromatic Amine) | Strong | The stretching vibration of the C-N bond of the pyrrole ring is expected in this region[3]. |

| 910-665 | N-H Wag | Strong, Broad | Out-of-plane bending of the N-H bonds in the primary amine[3]. |

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for volatile, thermally stable compounds.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Predicted Mass Spectrum Data

-

Molecular Weight: The molecular formula of 2-ethyl-1H-pyrrol-1-amine is C₆H₁₀N₂. Its monoisotopic mass is approximately 110.08 g/mol .

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 110.

-

Key Fragmentation Pathways:

-

Loss of an ethyl radical (-•C₂H₅): Cleavage of the C2-ethyl bond would result in a fragment at m/z = 81.

-

Loss of a methyl radical (-•CH₃): A common fragmentation pathway for ethyl-substituted compounds is the loss of a methyl radical via cleavage of the C-C bond in the ethyl group, leading to a fragment at m/z = 95. This fragment is often prominent in the mass spectra of ethyl-substituted pyrroles[4].

-

Loss of the amino group (-•NH₂): Cleavage of the N-N bond could lead to a fragment at m/z = 94.

-

Ring fragmentation: The pyrrole ring itself can undergo complex fragmentation, though this is often less diagnostically useful than the cleavage of substituents.

-

Caption: Predicted major fragmentation pathways for 2-ethyl-1H-pyrrol-1-amine in EI-MS.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for 2-ethyl-1H-pyrrol-1-amine based on fundamental principles and data from analogous structures. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a powerful toolkit for the unambiguous identification and structural elucidation of this compound. The presence of two N-H stretching bands in the IR spectrum, a broad, exchangeable -NH₂ signal in the ¹H NMR, and a molecular ion peak at m/z = 110 in the mass spectrum would be key confirmatory evidence. This comprehensive predicted dataset serves as a valuable resource for scientists working on the synthesis, characterization, and application of novel N-aminopyrrole derivatives.

References

- Ames, J.M., Guy, R.C.E., & Kipping, G.J. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. Journal of Agricultural and Food Chemistry, 49(4), 1885-1894.

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Zhang, D., & Renaud, P. (2006). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). Synlett, 2006(19), 3237-3240.

Sources

- 1. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1H-Pyrrole, 2-ethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Reaction Mechanisms of 1H-Pyrrol-1-amine, 2-ethyl-

Introduction

1H-Pyrrol-1-amine, 2-ethyl-, a substituted N-aminopyrrole, represents a class of heterocyclic compounds with significant potential in synthetic chemistry and drug development. The interplay of the electron-rich pyrrole ring, the activating N-amino group, and the sterically influencing 2-ethyl substituent gives rise to a nuanced reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms of 1H-Pyrrol-1-amine, 2-ethyl-, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind its synthetic routes and characteristic reactions, including cycloadditions, electrophilic aromatic substitutions, and oxidations, supported by detailed protocols and mechanistic visualizations.

Synthesis of 1H-Pyrrol-1-amine, 2-ethyl-

The synthesis of 2-aminopyrroles, including the 2-ethyl derivative, can be achieved through various modern synthetic methodologies. While classical methods like the Paal-Knorr synthesis are suitable for N-substituted pyrroles, the preparation of N-aminopyrroles often requires more specialized approaches to construct the N-N bond.[1] Domino reactions and multicomponent reactions have emerged as powerful strategies for the efficient assembly of such complex heterocyclic systems.[2][3]

One plausible synthetic route involves a domino reaction commencing with a propargylic 3,4-diaza-Cope rearrangement of an N-alkynyl, N'-vinyl hydrazide precursor.[2][4] This metal-free approach allows for the construction of the 2-aminopyrrole core with a variety of substituents.

Hypothetical Synthetic Protocol: Domino Synthesis

A detailed, step-by-step methodology for a potential synthesis is outlined below:

-

Preparation of the N-alkynyl, N'-vinyl hydrazide precursor: The synthesis would begin with the appropriate N-alkynyl hydrazide and a vinylating agent.

-

Domino Reaction: The precursor is subjected to thermal conditions to initiate the 3,4-diaza-Cope rearrangement, followed by a tandem isomerization and 5-exo-dig N-cyclization.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1H-Pyrrol-1-amine, 2-ethyl-.

Caption: Synthetic workflow for 1H-Pyrrol-1-amine, 2-ethyl-.

Cycloaddition Reactions: A Tale of Competing Pathways

The electron-rich nature of the N-aminopyrrole system makes it a candidate for cycloaddition reactions. However, the presence of the N-amino group introduces a fascinating competition between the concerted [4+2] Diels-Alder cycloaddition and a stepwise Michael addition.[5]

Michael Addition vs. Diels-Alder Reaction

In reactions with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD), 1-alkyl-2-aminopyrroles have been shown to favor the Michael addition pathway, yielding vinyl pyrroles.[5] The initial step is the formation of a zwitterionic intermediate, which then undergoes a proton transfer. The presence of the 2-ethyl group in 1H-Pyrrol-1-amine, 2-ethyl- is expected to further promote this outcome due to steric hindrance that disfavors the formation of the bicyclic Diels-Alder adduct.

Caption: Competing Michael addition and Diels-Alder pathways.

Experimental Protocol: Reaction with DMAD

-

Reaction Setup: To a solution of 1H-Pyrrol-1-amine, 2-ethyl- in an aprotic solvent (e.g., acetonitrile-d3 for NMR monitoring) at room temperature, add dimethyl acetylenedicarboxylate (DMAD) dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by 1H NMR spectroscopy. The rapid disappearance of the starting material signals and the appearance of new signals corresponding to the E and Z vinyl pyrrole adducts are indicative of the reaction's completion.

-

Workup: Upon completion, the solvent is removed in vacuo.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the Michael adducts.

| Reaction Pathway | Expected Outcome | Key Factors |

| Michael Addition | Major product; formation of E/Z vinyl pyrroles. | Electron-rich nature of the pyrrole, stability of the zwitterionic intermediate. |

| Diels-Alder | Minor or unobserved product. | Steric hindrance from the 2-ethyl group, reversibility of the cycloaddition. |

Electrophilic Aromatic Substitution: Regioselectivity and Reactivity

The pyrrole ring is highly susceptible to electrophilic aromatic substitution (EAS). The N-amino group is a strong activating group, and the 2-ethyl group is a weak activating group, both directing electrophiles to specific positions on the ring. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.[6][7]

Directing Effects and Regioselectivity

The N-amino group strongly activates the pyrrole ring towards electrophilic attack, primarily at the C5 position due to resonance stabilization of the intermediate carbocation. The 2-ethyl group also directs to the ortho (C3) and para (C5) positions. The combined effect of these two groups will strongly favor substitution at the C5 position. Substitution at the C3 and C4 positions is expected to be minor.

Caption: Mechanism of electrophilic aromatic substitution.

Experimental Protocol: Bromination

-